molecular formula C22H20N2OS B4599440 N-(3-phenylpropyl)-10H-phenothiazine-10-carboxamide

N-(3-phenylpropyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B4599440
M. Wt: 360.5 g/mol
InChI Key: WYTYMTVDUJAELB-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-10H-phenothiazine-10-carboxamide is a useful research compound. Its molecular formula is C22H20N2OS and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.12963444 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-(3-phenylpropyl)-10H-phenothiazine-10-carboxamide and its derivatives have been synthesized through various chemical reactions to explore their chemical properties and potential applications in scientific research. For example, Sharma et al. (2012) synthesized a series of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide 4(a–m) derivatives from phenothiazine, which were evaluated for their antibacterial, antifungal, and antitubercular activities, displaying acceptable activities. This study highlights the compound's potential in developing new antimicrobial agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Antimicrobial and Antitubercular Activities

The research also extends to the biological activity of phenothiazine derivatives. Another study by Sharma et al. (2012) on 4-thiazolidinone derivatives of phenothiazine synthesized a new series of compounds and screened them for antimicrobial activity against selected bacteria and fungi, as well as for their antituberculosis activity against Mycobacterium tuberculosis. The results suggested the potential of these compounds in the development of new antimicrobial and antitubercular agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Photocatalytic Applications

Furthermore, Discekici et al. (2015) reported the use of 10-phenylphenothiazine (PTH) as a highly reducing metal-free photocatalyst for the reduction of carbon-halogen bonds. This study highlights the compound's potential in photocatalytic applications, offering a cost-effective and environmentally friendly alternative to traditional metal-based photocatalysts (Discekici, Treat, Poelma, Mattson, Hudson, Luo, Hawker, & Read de Alaniz, 2015).

Properties

IUPAC Name

N-(3-phenylpropyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c25-22(23-16-8-11-17-9-2-1-3-10-17)24-18-12-4-6-14-20(18)26-21-15-7-5-13-19(21)24/h1-7,9-10,12-15H,8,11,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTYMTVDUJAELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.